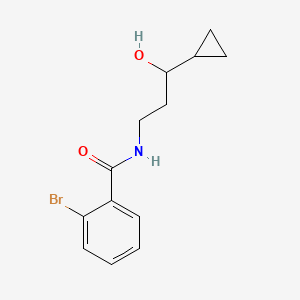
2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide” is likely to be an organic compound containing a benzamide group, which is a carboxamide derived from benzoic acid, and a bromine atom attached to the second carbon of the benzene ring. The N-(3-cyclopropyl-3-hydroxypropyl) part suggests the presence of a cyclopropyl group and a hydroxypropyl group attached to the nitrogen of the benzamide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a bromine atom, an amide group, and a cyclopropyl group. The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and can also be used as precursors to carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .科学的研究の応用
Ring Construction and Stereoselective Functionalization : A notable application of compounds related to 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is observed in the synthesis of pachastrissamine (jaspine B) through palladium-catalyzed bis-cyclization. This process involves the cyclization of bromoallenes, propargyl chlorides, and carbonates bearing hydroxyl and benzamide groups, which stereoselectively provides functionalized tetrahydrofuran. The cyclization reactivity depends on the configuration of the benzamide and the nature of the leaving groups, showcasing the compound's utility in the stereoselective synthesis of biologically active marine natural products (Inuki et al., 2010).
Cycloheptathiazole Derivatives Synthesis : Another research application involves the synthesis of cycloheptathiazole derivatives. The treatment of bromotropolon-5-yl-thiourea derivatives with a base facilitated the formation of 7-hydroxycyclohepta[d]thiazol-6-one derivatives. This reaction highlights the versatility of bromo derivatives like 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide in the synthesis of complex organic structures with potential biological activities (Seto et al., 1962).
Intermolecular Interactions in Antipyrine-like Derivatives : Research on 2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide derivatives also extends to the study of intermolecular interactions in antipyrine-like derivatives. Specifically, the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including 2-bromo variants, have shed light on the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies. This research offers insights into the structural and energetic frameworks underpinning the solid-state structures of these compounds, which could inform the design of new materials and pharmaceuticals (Saeed et al., 2020).
Palladium-catalyzed Ring-opening of Cyclopropyl Benzamides : The palladium-catalyzed, silver-promoted intramolecular cyclization of cyclopropyl benzamides to synthesize benzo[c]azepine-1-ones represents another critical application. This method, utilizing aryl bromides and iodides as effective substrates, demonstrates the compound's role in facilitating the synthesis of biologically important molecules through C(sp3)–H functionalization, highlighting its potential in medicinal chemistry and drug discovery (Ladd et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-4-2-1-3-10(11)13(17)15-8-7-12(16)9-5-6-9/h1-4,9,12,16H,5-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNPODFCVWVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)
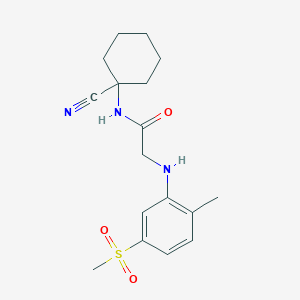
![N-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956083.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)nicotinamide](/img/structure/B2956084.png)
![Lithium 8-methyl-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2956085.png)
![2-amino-N-(3-ethoxypropyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956089.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2956090.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2956091.png)
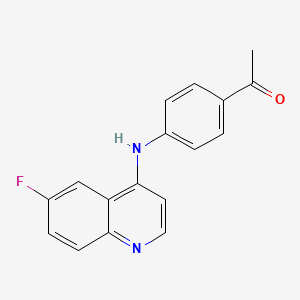

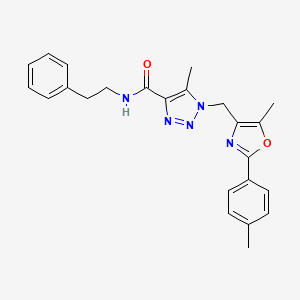
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
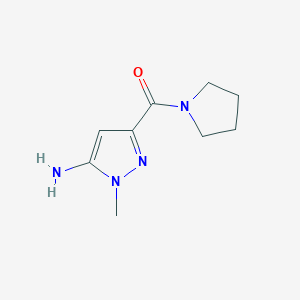
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)